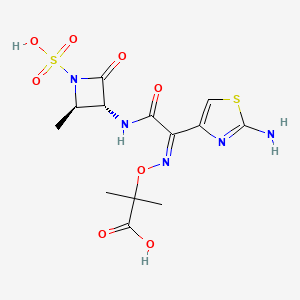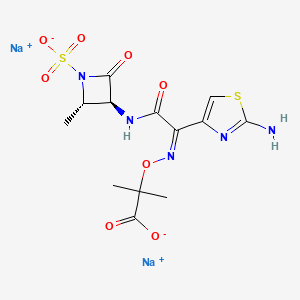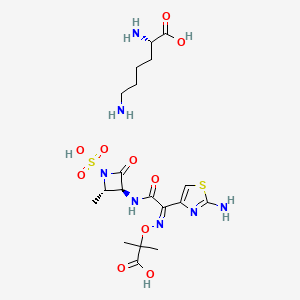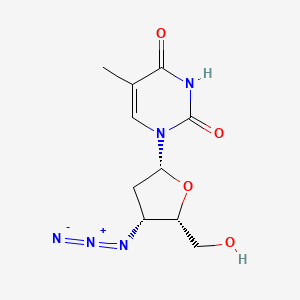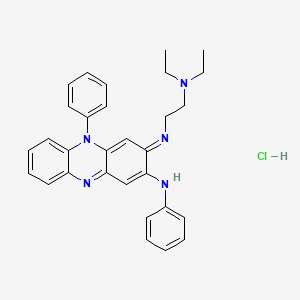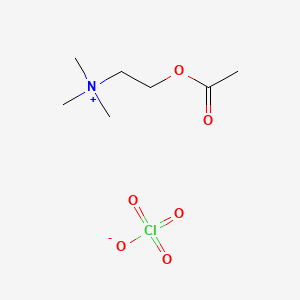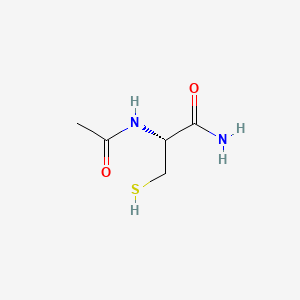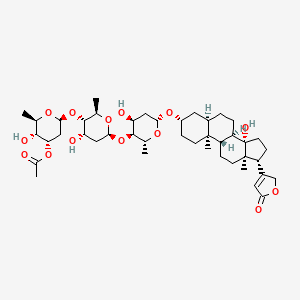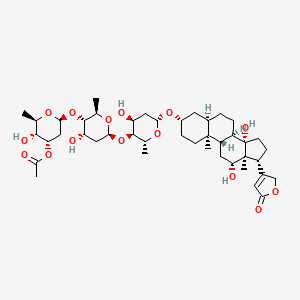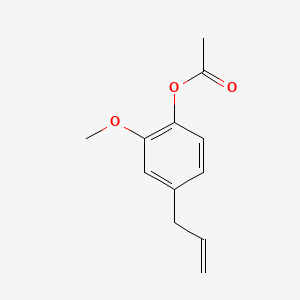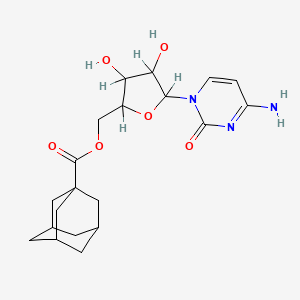
Adam CA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adam CA is synthesized through a multi-step process involving the condensation of cytosine with arabinose . The reaction typically involves the use of protecting groups to ensure the selective formation of the desired product. The key steps include:
Protection of the hydroxyl groups: on arabinose.
Condensation reaction: between protected arabinose and cytosine.
Deprotection: to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Adam CA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Adam CA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Employed in cell culture studies to inhibit DNA synthesis.
Medicine: Widely used in chemotherapy for treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mecanismo De Acción
Adam CA exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It is phosphorylated to its active triphosphate form, which inhibits DNA polymerase and prevents DNA synthesis . This leads to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: Another nucleoside analog with similar mechanisms of action.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Adam CA is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerase. Its effectiveness in treating acute myeloid leukemia makes it a critical component of chemotherapy regimens .
Propiedades
Número CAS |
23113-01-1 |
|---|---|
Fórmula molecular |
C20H27N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl adamantane-1-carboxylate |
InChI |
InChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27)/t10?,11?,12?,13-,15-,16+,17-,20?/m1/s1 |
Clave InChI |
NMANUXYHRYVLDW-UITAOGKOSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
adamantoylcytarabine adamantoylcytarabine monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


